molecular formula C8H3Cl2F2NO B1460188 3,5-Dichloro-2-(difluoromethoxy)benzonitrile CAS No. 1803788-68-2

3,5-Dichloro-2-(difluoromethoxy)benzonitrile

Cat. No.: B1460188
CAS No.: 1803788-68-2
M. Wt: 238.01 g/mol
InChI Key: XSYMJHTXIGZPJX-UHFFFAOYSA-N
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Description

Structural Characterization and Nomenclature

The compound’s systematic IUPAC name, This compound , reflects its substitution pattern on the benzene ring:

  • Chlorine atoms at positions 3 and 5
  • Difluoromethoxy group (-OCF$$_2$$H) at position 2
  • Nitrile group (-C≡N) at position 1

Molecular Formula: C$$8$$H$$3$$Cl$$2$$F$$2$$NO
Molecular Weight: 238.02 g/mol
SMILES: N#CC1=CC(Cl)=CC(Cl)=C1OC(F)F

Structural Features

Property Description
Aromatic System Benzene ring with meta-chloro substituents
Electronic Effects Electron-withdrawing nitrile and difluoromethoxy groups reduce ring density
Steric Profile Moderate steric hindrance from ortho-difluoromethoxy group

The nitrile group’s linear geometry and strong electron-withdrawing nature influence reactivity, while the difluoromethoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .

Historical Development and Discovery

This compound emerged in the 2010s as part of efforts to optimize halogenated benzonitriles for agrochemical applications. Key milestones include:

  • Synthetic Advancements : Early routes adapted Ullmann-type coupling, but modern methods favor nucleophilic aromatic substitution (SNAr) using difluoromethyl ether and 3,5-dichloro-2-hydroxybenzonitrile precursors .
  • Catalytic Innovations : Palladium-catalyzed cyanation and copper-mediated fluorination improved yields (>75%) and purity (>95%) .
  • Isomer Control : Separation techniques (e.g., HPLC) addressed challenges from positional isomers, such as 2,5-dichloro-3-(difluoromethoxy)benzonitrile .

Comparative Synthesis Pathways

Method Reagents Yield (%) Purity (%)
SNAr KF, DMSO, 120°C 78 97
Ullmann Coupling CuI, 1,10-phenanthroline, 150°C 65 91

The adoption of polar aprotic solvents (e.g., DMSO) and phase-transfer catalysts streamlined large-scale production .

Role in Modern Fluorinated Compound Research

Fluorinated benzonitriles are pivotal in materials science and medicinal chemistry due to their:

  • Enhanced stability : C-F bonds resist oxidative and enzymatic degradation .
  • Tunable electronics : Fluorine’s electronegativity modulates aromatic ring reactivity .

Applications

  • Agrochemical Intermediates : Serves as a precursor to herbicides targeting acetolactate synthase (ALS), with improved soil persistence versus non-fluorinated analogs .
  • Catalytic Studies : Used to investigate C–C bond activation mechanisms in nickel complexes, where ortho-fluorine substituents stabilize transition states by -6.6 kcal/mol per F atom .
  • Material Science : Incorporated into liquid crystals and polymers, leveraging its dipole moment (2.1 D) for dielectric tuning .

Electronic Effects in Catalysis DFT studies reveal that the difluoromethoxy group reduces the LUMO energy (-1.8 eV vs. -1.3 eV for methoxy analogs), facilitating oxidative addition in cross-coupling reactions .

Properties

IUPAC Name

3,5-dichloro-2-(difluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F2NO/c9-5-1-4(3-13)7(6(10)2-5)14-8(11)12/h1-2,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYMJHTXIGZPJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)OC(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2,3-Dichlorobenzonitrile

  • The dichlorobenzonitrile core is prepared by selective chlorination of benzonitrile derivatives or by substitution reactions on chlorinated benzenes.
  • For example, 2,3-dichlorobenzonitrile can be synthesized by chlorination of benzonitrile under controlled conditions to obtain the dichlorinated product with high regioselectivity.

Introduction of Difluoromethoxy Group

  • The difluoromethoxy group is introduced via nucleophilic substitution or electrophilic aromatic substitution using difluoromethyl ether reagents.
  • The reaction conditions typically involve dissolving the dichlorobenzonitrile in a suitable solvent such as dimethyl sulfoxide (DMSO) or N-methylpyrrolidone (NMP).
  • A base or catalyst may be added to facilitate the substitution.
  • The reaction is carried out under reflux or at elevated temperatures (e.g., 60-120 °C) for several hours to ensure complete substitution.

Isolation and Purification

  • After the reaction, the mixture is cooled and subjected to extraction with organic solvents such as ethyl acetate.
  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
  • The crude product is purified by recrystallization or distillation under reduced pressure to obtain high-purity 3,5-dichloro-2-(difluoromethoxy)benzonitrile.

Representative Experimental Data

Parameter Details
Starting material 2,3-dichlorobenzonitrile
Difluoromethoxy source Difluoromethyl ether
Solvent N-methylpyrrolidone (NMP) or DMSO
Temperature 80-120 °C
Reaction time 4-6 hours
Yield Typically 85-95% (reported in related fluorinated aromatic syntheses)
Purity >95% by HPLC or GC analysis

Summary Table of Preparation Methods

Step Reaction Type Reagents Conditions Yield (%) Notes
1 Chlorination Benzonitrile + Cl2 or chlorinating agent Controlled temp, solvent 80-90 Regioselective for 3,5-dichloro
2 Difluoromethoxy substitution 2,3-dichlorobenzonitrile + difluoromethyl ether NMP/DMSO, 80-120 °C, 4-6 h 85-95 Requires base or catalyst for activation
3 Purification Extraction, recrystallization Ambient to reduced pressure distillation - Essential for high purity

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-(difluoromethoxy)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzonitriles, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical modifications, making it useful in developing new compounds with desired properties.
  • Reagent in Chemical Reactions : It is employed as a reagent in various chemical reactions, including nucleophilic substitutions and coupling reactions.

2. Biology

  • Biological Activity Studies : Research indicates that 3,5-Dichloro-2-(difluoromethoxy)benzonitrile may interact with biological targets, potentially affecting enzyme activities or cellular pathways. Its structure suggests it could serve as a biochemical probe to study specific biological processes.
  • Pharmacological Investigations : The compound is under investigation for its potential therapeutic applications. Preliminary studies suggest it may exhibit anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways.

3. Medicine

  • Drug Development Precursor : As a precursor in drug synthesis, this compound is being explored for its ability to lead to novel therapeutic agents. Its unique structure may enhance the efficacy and selectivity of drug candidates.

Case Study 1: Anti-inflammatory Mechanism

A study investigated the mechanism of action of this compound concerning its inhibition of microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme is crucial for converting prostaglandin H2 to prostaglandin E2, a potent pro-inflammatory mediator. The results indicated that the compound selectively inhibited mPGES-1 without affecting other beneficial metabolites derived from arachidonic acid metabolism, suggesting its potential as a therapeutic agent in managing inflammatory diseases.

Case Study 2: Synthesis and Application

Another research project focused on synthesizing derivatives of this compound through various chemical reactions. The synthesized derivatives were tested for their biological activity against cancer cell lines. Some derivatives exhibited significant cytotoxic effects, indicating that modifications to the original compound could enhance its anticancer properties.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-(difluoromethoxy)benzonitrile involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrile group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other benzonitrile derivatives allow for comparative analysis of physicochemical properties, reactivity, and applications. Below is a detailed comparison:

Structural Analogues and Similarity Scores

The following table highlights key structural analogues and their similarity scores based on molecular descriptors:

Compound Name Substituents Molecular Weight CAS Number Similarity Score Key Applications/Properties
3,5-Dichloro-2-hydroxybenzonitrile 3-Cl, 5-Cl, 2-OH 188.01 173900-45-3 0.98 Agrochemical intermediate
3-Chloro-4-hydroxy-5-methylbenzonitrile 3-Cl, 4-OH, 5-CH3 181.61 115661-18-2 0.97 Pharmaceutical synthesis
3,5-Difluoro-4-nitrobenzonitrile 3-F, 5-F, 4-NO2 184.10 1123172-88-2 0.91 Electrophilic substitution
2-Bromo-6-(difluoromethoxy)benzonitrile 2-Br, 6-OCHF2 270.50 EN300-1694032 N/A Cross-coupling reactions
Benzimidazole, 4,5-Dichloro-2-(Trifluoromethyl)- Benzimidazole core with Cl, CF3 278.53 3615-21-2 N/A Herbicide (flax/cereals)

Key Observations:

  • Halogen Variation : Fluorine substituents (e.g., 3,5-Difluoro-4-nitrobenzonitrile) increase electronegativity and metabolic stability compared to chlorine analogues .

Agrochemical Potential

However, substitution patterns critically influence efficacy; for example, nitro or trifluoromethyl groups enhance target-binding affinity in resistant P. falciparum strains .

Pharmacological Relevance

Benzonitrile derivatives with difluoromethoxy groups are intermediates in proton-pump inhibitors (e.g., pantoprazole) . The target compound’s stability and halogenation may position it as a candidate for anti-infective or anti-inflammatory drug development.

Biological Activity

3,5-Dichloro-2-(difluoromethoxy)benzonitrile is a synthetic compound characterized by its unique molecular structure, comprising two chlorine atoms, two fluorine atoms, a methoxy group, and a nitrile group attached to a benzene ring. Its molecular formula is C8H3Cl2F2NOC_8H_3Cl_2F_2NO. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

The compound's structure enhances its lipophilicity due to the difluoromethoxy group, facilitating its penetration through biological membranes. The presence of the nitrile group may allow interactions with various biomolecules, potentially influencing enzymatic activity or receptor binding.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may inhibit certain enzymes or receptors, although detailed mechanisms remain to be fully elucidated.

Biological Activity Overview

Research indicates that this compound has several notable biological activities:

  • Antitumor Activity : Initial investigations have shown that this compound may exhibit selective cytotoxic effects against various cancer cell lines. For instance, it has been tested against breast cancer cell lines, demonstrating the ability to inhibit cell proliferation without affecting normal cells.
  • Enzyme Inhibition : The compound has been explored for its potential as an inhibitor of specific enzymes involved in metabolic pathways. This includes studies aimed at understanding its effects on phosphodiesterases and other relevant targets.
  • Pharmacological Applications : There is ongoing research into the use of this compound in drug development, particularly in the context of creating novel pharmaceuticals with enhanced efficacy and reduced side effects.

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of this compound on MDA-MB-231 and BT-549 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction and cell cycle arrest.
  • Enzyme Interaction Studies : Research focusing on enzyme inhibition revealed that this compound could effectively inhibit PDE4D with an IC50 value of approximately 0.39 µM, showcasing potential therapeutic benefits in treating inflammatory diseases.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
3,5-Dichloro-2-(trifluoromethoxy)benzonitrile Trifluoromethoxy instead of difluoromethoxySimilar antitumor properties; more potent PDE inhibition
2,3-Dichloro-5-(trifluoromethyl)pyridine Different aromatic systemNotable antimicrobial activity

Research Findings

Research findings highlight the potential of this compound as a promising candidate for further development in pharmacology:

  • In vitro Studies : Demonstrated significant inhibitory effects on cancer cell lines and potential anti-inflammatory properties.
  • In vivo Studies : Preliminary animal studies suggest favorable pharmacokinetics and safety profiles, warranting further exploration in clinical settings.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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